molecular formula C12H10F3N3O4S B2591619 N-(6-methoxypyrimidin-4-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 1396868-15-7

N-(6-methoxypyrimidin-4-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B2591619
CAS No.: 1396868-15-7
M. Wt: 349.28
InChI Key: NTUICCDFEUJCJG-UHFFFAOYSA-N
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Description

N-(6-methoxypyrimidin-4-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide is a sulfonamide derivative featuring a pyrimidine ring substituted with a methoxy group at the 6-position and a trifluoromethoxy-substituted benzene sulfonyl group. This compound is part of a broader class of sulfonamides known for their diverse biological activities, including enzyme inhibition and receptor modulation. For example, the metabolite 4-amino-N-(6-methoxypyrimidin-4-yl)benzene-1-sulfonamide (a related compound with an amino group replacing the trifluoromethoxy substituent) has been identified in biological systems .

Properties

IUPAC Name

N-(6-methoxypyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O4S/c1-21-11-6-10(16-7-17-11)18-23(19,20)9-4-2-8(3-5-9)22-12(13,14)15/h2-7H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUICCDFEUJCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyrimidin-4-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and an amidine.

    Formation of the Benzene Ring: The benzene ring with a trifluoromethoxy group can be synthesized through electrophilic aromatic substitution.

    Sulfonamide Formation: The final step involves the reaction of the benzene derivative with a sulfonamide reagent under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interfering with biological pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(6-methoxypyrimidin-4-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide with structurally or functionally related sulfonamide derivatives.

Compound Name Key Substituents Molecular Weight (g/mol) Biological/Physical Properties Source
This compound (Target) 6-methoxypyrimidinyl, 4-(trifluoromethoxy)phenyl ~375.3 (estimated) Limited direct data; metabolite suggests potential bioactivity . This work (estimated)
N-(3,4-dihydroquinazolin-2-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide (PR17) 3,4-dihydroquinazolinyl, 4-(trifluoromethoxy)phenyl 371.3 1H NMR (DMSO): δ 10.13 (NH), 8.06–7.92 (ArH), 7.52 (ArH); low yield (18%), mp 161–163°C .
N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d) 5-benzyloxy-pyridinyl, 4-(trifluoromethyl)phenyl Not reported Synthesized via pyridine sulfonylation; used in electrochemical studies .
4-[(E)-2-(1H-imidazol-1-yl)diazen-1-yl]-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide 4-methylpyrimidinyl, imidazolyl-diazenyl Not reported Docking score (DS) = 8.0 kcal/mol; potential enzyme interaction .
N-(4-Methoxyphenyl)benzenesulfonamide 4-methoxyphenyl, unsubstituted benzene 277.3 Crystal structure resolved; bioactivity studied in sulfonamide derivatives .

Key Observations:

Structural Variations and Bioactivity: The trifluoromethoxy group in the target compound and PR17 enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., N-(4-Methoxyphenyl)benzenesulfonamide) . The pyrimidine ring in the target compound differs from the dihydroquinazoline in PR17, which may influence binding to specific biological targets. For instance, PR17 derivatives are studied as low-basicity 5-HT6 receptor ligands .

Metabolic Pathways: The metabolite 4-amino-N-(6-methoxypyrimidin-4-yl)benzene-1-sulfonamide suggests that demethylation or hydroxylation of the methoxy group may occur in vivo, a pathway observed in related sulfonamides .

Thermal and Spectral Properties :

  • PR17’s melting point (161–163°C) and NMR data provide benchmarks for comparing thermal stability and structural confirmation of the target compound .

Biological Activity

N-(6-methoxypyrimidin-4-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

1. Structural Characteristics

The compound features a pyrimidine ring substituted with a methoxy group and a trifluoromethoxy group attached to a benzene sulfonamide moiety. The presence of these functional groups is believed to enhance the compound's biological activity through increased lipophilicity and metabolic stability.

2.1 Interaction with Biological Targets

Research indicates that the trifluoromethoxy group can enhance binding interactions with various biological targets due to its strong electron-withdrawing nature. This property facilitates the formation of hydrogen bonds and halogen bonds, which are crucial for the interaction with enzymes and receptors .

2.2 Inhibition Studies

In vitro studies have shown that similar compounds with trifluoromethyl substitutions exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases . The presence of the methoxy group may also influence enzyme kinetics, potentially leading to increased inhibition rates.

3. Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Biological Activity IC50 Value (µM) Reference
AChE Inhibition19.2
BChE Inhibition13.2
COX-2 InhibitionModerate
LOX-15 InhibitionModerate
Cytotoxicity against MCF-7 cellsIC50 = 10.4

4.1 Neuroprotective Effects

A study evaluating similar compounds showed promising neuroprotective effects in models of Alzheimer's disease, suggesting that this compound could be beneficial in treating neurodegenerative disorders through its ability to inhibit cholinesterases .

4.2 Anti-inflammatory Properties

The compound's potential anti-inflammatory properties were highlighted in studies where it exhibited moderate inhibition of COX-2 and lipoxygenases, which are key enzymes involved in inflammatory pathways . This suggests that it may have therapeutic applications in inflammatory diseases.

5. Conclusion

This compound demonstrates significant biological activity through its interaction with various enzymes and potential therapeutic applications in neurodegenerative and inflammatory diseases. Further research is warranted to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.

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